REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([I:26])=[C:4]([C:18]([NH:20][CH:21]([CH2:24][OH:25])[CH2:22][OH:23])=[O:19])[C:5]([I:17])=[C:6]([C:15]=1[I:16])[C:7]([NH:9][CH:10]([CH2:13][OH:14])[CH2:11][OH:12])=[O:8].C1(C)C=CC(S(O)(=O)=O)=CC=1.[C:38](OC(=O)C)(=[O:40])[CH3:39]>>[C:38]([NH:1][C:2]1[C:15]([I:16])=[C:6]([C:7]([NH:9][CH:10]([CH2:13][OH:14])[CH2:11][OH:12])=[O:8])[C:5]([I:17])=[C:4]([C:3]=1[I:26])[C:18]([NH:20][CH:21]([CH2:24][OH:25])[CH2:22][OH:23])=[O:19])(=[O:40])[CH3:39]
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Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=C(C(=O)NC(CO)CO)C1I)I)C(=O)NC(CO)CO)I
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring for two hours at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was heated for 41/2 hours
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Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The product was collected on
|
Type
|
FILTRATION
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Details
|
a filter
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Type
|
WASH
|
Details
|
washed with small amounts of acetic anhydride
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Type
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ADDITION
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Details
|
The product was suspended in a mixture of methanol (600 ml) and water (300 ml) at room temperature
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Type
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ADDITION
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Details
|
by adding 5N sodium hydroxide (200 ml)
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Type
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TEMPERATURE
|
Details
|
This mixture was heated at 50° C.
|
Type
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ADDITION
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Details
|
more 5 N sodium hydroxide (235 ml) was added dropwise in such a manner that the pH
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature the mixture
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 3° for 2-3 days
|
Duration
|
2.5 (± 0.5) d
|
Type
|
CUSTOM
|
Details
|
The product was collected on a filter
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Reaction Time |
2.5 (± 0.5) h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC=1C(=C(C(=C(C(=O)NC(CO)CO)C1I)I)C(=O)NC(CO)CO)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |